molecular formula C20H20N6 B10863777 5,6-dimethyl-7-(6-methylpyridin-2-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

5,6-dimethyl-7-(6-methylpyridin-2-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10863777
M. Wt: 344.4 g/mol
InChI Key: XQLNNNPRDVXQKU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the methyl and pyridyl substituents through various substitution reactions. Key reagents often include methylating agents and pyridine derivatives, with reaction conditions carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, each with potential unique biological activities.

Scientific Research Applications

5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-5-phenyl-2-pyrimidinamine: Shares a similar pyrimidine core but differs in substituent groups.

    6-Methyl-2-pyridyl derivatives: Similar in having the 6-methyl-2-pyridyl group but with different core structures.

Uniqueness

5,6-DIMETHYL-7-(6-METHYL-2-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

5,6-dimethyl-7-(6-methylpyridin-2-yl)-3-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C20H20N6/c1-13-6-4-8-17(24-13)26-15(3)14(2)18-19(21)25(12-23-20(18)26)11-16-7-5-9-22-10-16/h4-10,12,21H,11H2,1-3H3

InChI Key

XQLNNNPRDVXQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=C(C3=C2N=CN(C3=N)CC4=CN=CC=C4)C)C

Origin of Product

United States

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